molecular formula C9H14N4 B1479887 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine CAS No. 2090953-68-5

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

Cat. No.: B1479887
CAS No.: 2090953-68-5
M. Wt: 178.23 g/mol
InChI Key: HYWOUHGHHFDTHR-UHFFFAOYSA-N
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Description

“2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine” is a compound that belongs to the class of imidazopyrazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazopyrazoles involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-aminemidazo[1,2-b]pyrazole-1-amine has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis to produce other compounds, and has also been used as a ligand in coordination chemistry. In addition, it has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folic acid.

Mechanism of Action

The mechanism of action of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-aminemidazo[1,2-b]pyrazole-1-amine is not yet fully understood. However, it is believed to interact with the active site of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folic acid. This interaction is believed to inhibit the enzyme, leading to a decrease in the production of folic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-aminemidazo[1,2-b]pyrazole-1-amine are not yet fully understood. However, it has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folic acid. Inhibition of this enzyme could lead to a decrease in the production of folic acid, which could have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

The use of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-aminemidazo[1,2-b]pyrazole-1-amine in laboratory experiments offers a number of advantages. The compound is relatively easy to synthesize, and is widely available in the chemical supply market. In addition, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, the compound is not very soluble in water, making it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-aminemidazo[1,2-b]pyrazole-1-amine. These include further investigation into the mechanism of action of the compound, as well as its potential applications in organic synthesis, coordination chemistry, and drug design. In addition, further research into the biochemical and physiological effects of the compound could lead to a better understanding of its potential therapeutic uses. Finally, further studies into the solubility of the compound could lead to more efficient and effective use of the compound in laboratory experiments.

Biochemical Analysis

Biochemical Properties

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Moreover, it can affect the expression of genes involved in cell proliferation and survival, thereby inhibiting the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can induce significant changes in cellular function and metabolism . Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, beyond which toxic or adverse effects may occur . For instance, high doses of this compound can lead to liver toxicity and other adverse effects in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and alter the levels of specific metabolites . For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of nucleotides, leading to changes in nucleotide levels and affecting DNA synthesis and repair .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It can be actively transported into cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation . For instance, it has been observed to accumulate in the nucleus, where it can interact with DNA and other nuclear proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been found to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, its localization to the nucleus allows it to modulate gene expression and influence cellular processes at the transcriptional level .

Properties

IUPAC Name

2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-8-7-9-12(4-3-10)5-6-13(9)11-8/h5-7H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWOUHGHHFDTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

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